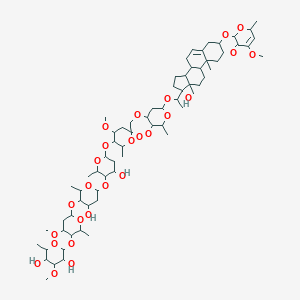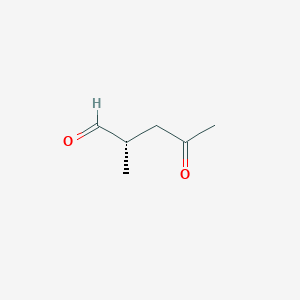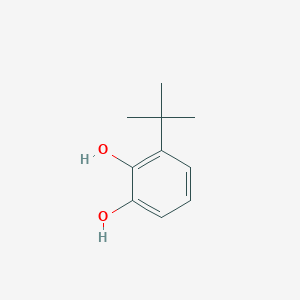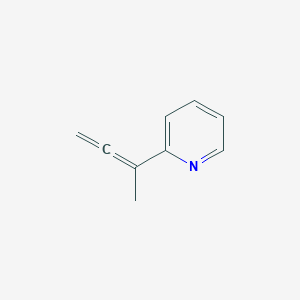
Pyridine,2-(1-methyl-1,2-propadienyl)-(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Butadien-2-yl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a butadienyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Butadien-2-yl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with butadiene under specific conditions. For instance, the reaction can be catalyzed by transition metals such as palladium or nickel, which facilitate the formation of the butadienyl-pyridine bond. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 2-(2,3-Butadien-2-yl)pyridine may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) or nickel catalysts are commonly used to promote the reaction. The process parameters, including temperature, pressure, and reaction time, are optimized to maximize the production rate and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3-Butadien-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine oxides.
Reduction: Reduction reactions can convert the butadienyl group to a saturated alkyl chain.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the butadienyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using hydrogen gas (H₂) in the presence of a palladium catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Pyridine oxides and related derivatives.
Reduction: Saturated alkyl-pyridine compounds.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(2,3-Butadien-2-yl)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2,3-Butadien-2-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The butadienyl group can participate in conjugation with the pyridine ring, enhancing the compound’s ability to bind to specific sites on target molecules. This binding can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Pyridone: A structurally related compound with a pyridine ring and a carbonyl group.
Thieno[2,3-b]pyridine: A heterocyclic compound with a fused thiophene and pyridine ring.
2-Pyridinecarboxaldehyde: A pyridine derivative with an aldehyde functional group.
Uniqueness
2-(2,3-Butadien-2-yl)pyridine is unique due to the presence of the butadienyl group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial use.
Propiedades
InChI |
InChI=1S/C9H9N/c1-3-8(2)9-6-4-5-7-10-9/h4-7H,1H2,2H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJPLRIMNUPZJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C=C)C1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
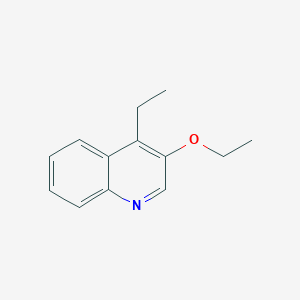
![9-Methyl-7(H)-benzo[C]carbazole](/img/structure/B40087.png)
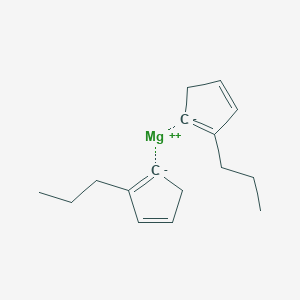



![N-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B40104.png)
![Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester](/img/structure/B40107.png)
